molecular formula C26H32N2O6 B12012423 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012423
M. Wt: 468.5 g/mol
InChI Key: NLCOVAATYOKHMQ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-6-27(7-2)12-13-28-23(17-8-11-20(29)21(15-17)34-5)22(25(31)26(28)32)24(30)19-10-9-18(33-4)14-16(19)3/h8-11,14-15,23,29-30H,6-7,12-13H2,1-5H3/b24-22+

InChI Key

NLCOVAATYOKHMQ-ZNTNEXAZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Biological Activity

The compound 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as a pyrrolone derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N2O5C_{24}H_{34}N_{2}O_{5}, with a molecular weight of 426.54 g/mol. The structure includes a diethylamino group, hydroxyl groups, methoxy groups, and a pyrrolone ring, which are critical for its biological activity.

Research indicates that compounds similar to this pyrrolone derivative exhibit various mechanisms of action:

  • FPR1 Antagonism : Studies have shown that related pyrrole compounds can act as antagonists to the formyl peptide receptor 1 (FPR1), inhibiting neutrophil activation and migration. This is significant in inflammatory responses where FPR1 plays a crucial role in mediating chemotaxis and reactive oxygen species (ROS) release .
  • Calcium Flux Inhibition : The most active derivatives have demonstrated the ability to inhibit intracellular calcium flux in human neutrophils, which is essential for various cellular functions including adhesion and migration .
  • Antioxidant Activity : Pyrrolone derivatives are noted for their antioxidant properties, potentially reducing oxidative stress in biological systems .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits neutrophil activation via FPR1 antagonism.
Antioxidant Reduces oxidative stress through free radical scavenging.
Cytotoxicity Exhibits selective cytotoxic effects against certain cancer cell lines.
Neuroprotective Effects Potentially protects neuronal cells from apoptosis under oxidative stress.

Case Studies

Several studies have highlighted the efficacy of pyrrolone derivatives in various therapeutic contexts:

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests potential for development as anticancer agents.
  • Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in neurodegenerative diseases.

Q & A

Q. How can researchers optimize the multi-step synthesis of this pyrrolone derivative to improve yield and purity?

  • Methodological Answer : Optimization involves systematic adjustment of reaction parameters. For cyclization steps (common in pyrrolone synthesis), use base-assisted conditions with sodium hydride in DMF or THF under inert atmospheres . Employ Design of Experiments (DoE) to evaluate solvent polarity (e.g., DCM vs. DMSO), temperature (0–80°C), and catalyst loading (e.g., DMAP for acylation steps). Purification via gradient column chromatography (e.g., ethyl acetate/PE 1:3–1:1) or ethanol recrystallization can enhance purity . Monitor intermediates using TLC and confirm final product integrity via HRMS and NMR .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for key groups (e.g., diethylamino δ 1.0–1.2 ppm for CH3, 2.5–3.5 ppm for N-CH2; aromatic protons δ 6.5–8.0 ppm) .
  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and methoxy (1250 cm⁻¹) stretches .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy or diethylamino groups) .
  • Melting Point : Compare with literature values (e.g., 140–260°C for similar derivatives) to assess crystallinity .

Q. How do the functional groups (e.g., diethylamino, hydroxy) influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The diethylamino group enhances solubility in polar aprotic solvents and can act as a weak base in acid-catalyzed reactions. The phenolic -OH group (pKa ~10) may require protection (e.g., acetyl or TBS groups) during acylation steps to prevent side reactions . Use pH-dependent UV-Vis spectroscopy or potentiometric titration to determine ionization states .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

  • Methodological Answer :
  • Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and assess bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Use molecular docking to predict binding affinities to targets like cytochrome P450 or GPCRs, guided by the compound’s aryl and carbonyl motifs .
  • Validate SAR via IC50 determination and comparative pharmacokinetic profiling (e.g., logP, plasma stability) .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :
  • For NMR discrepancies: Use deuterated solvents (DMSO-d6 or CDCl3) to eliminate solvent peaks. Perform 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • For HRMS adducts: Optimize ionization parameters (ESI vs. APCI) and use post-column infusion of ammonium formate to suppress sodium adducts .
  • Re-crystallize the compound to eliminate impurities causing split melting points .

Q. How can researchers evaluate the compound’s stability under physiological or storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies: Expose the compound to varying pH (1–13), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV (e.g., C18 column, 220 nm detection) .
  • Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the ester or amide bonds) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Perform molecular dynamics simulations (AMBER or GROMACS) to model binding to enzymes like cyclooxygenase. Use docking software (AutoDock Vina) with crystal structures from the PDB .
  • Calculate binding free energy (MM-PBSA) and validate predictions with SPR or ITC experiments to measure affinity constants .

Q. How can regioselectivity challenges in the cyclization step be mitigated?

  • Methodological Answer :
  • Employ directing groups (e.g., methoxy substituents) to control cyclization sites. Use DFT calculations (Gaussian 16) to model transition states and identify kinetic vs. thermodynamic pathways .
  • Optimize reaction stoichiometry (e.g., 1.2–2.0 equiv of base) and monitor intermediates in real-time via in-situ IR .

Methodological Tables

Q. Table 1. Key Synthesis Parameters for Pyrrolone Derivatives

StepConditionsYield RangeReferences
CyclizationNaH, DMF, 0°C → RT, 12 h44–86%
Acylation4-Methoxy-2-methylbenzoyl chloride, DCM, 0°C61–67%
PurificationEthyl acetate/PE gradient>95% purity

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReferences
1H NMRDiethylamino (δ 1.0–1.2, 2.5–3.5)
FTIRC=O stretch at 1680 cm⁻¹
HRMS[M+H]+ = 431.48 (C26H25NO5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.